

# An In-depth Technical Guide to Weinreb Amides and N-Acetyl-N-methoxyacetamide

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Compound of Interest		
Compound Name:	N-Acetyl-N-methoxyacetamide	
Cat. No.:	B163872	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Weinreb amides, with a specific focus on **N-Acetyl-N-methoxyacetamide**, detailing their synthesis, reaction mechanisms, and applications, particularly in the realm of drug discovery and development.

#### **Introduction to Weinreb Amides**

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a class of chemical compounds that have become indispensable tools in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, their primary utility lies in the synthesis of ketones and aldehydes from carboxylic acid derivatives. The key feature of a Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which resists the common problem of over-addition that plagues similar reactions with esters or acid chlorides. This intermediate remains stable until a deliberate acidic workup, ensuring the clean formation of the desired ketone or aldehyde.

The stability of this intermediate is attributed to the formation of a five-membered chelate with the metal atom of the organometallic reagent. This chelation prevents the collapse of the tetrahedral intermediate and subsequent second addition of the nucleophile. Weinreb amides are generally stable, isolatable, and purifiable compounds, making them versatile and reliable reagents in multi-step syntheses.



# **Synthesis of Weinreb Amides**

Weinreb amides can be synthesized from a variety of starting materials, most commonly from carboxylic acids or their corresponding acid chlorides.

#### **From Carboxylic Acids**

The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and atomeconomical method. This transformation typically requires a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents have been successfully employed for this purpose.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids



Carboxyli c Acid Substrate	Coupling Reagent	Base	Solvent	Reaction Time (h)	Yield (%)	Referenc e
Benzoic Acid	POCI3	DIPEA	CH2Cl2	2	92	
4- Nitrobenzoi c Acid	POCI3	DIPEA	CH2Cl2	2.5	90	_
4- Methoxybe nzoic Acid	POCI3	DIPEA	CH2Cl2	2	94	_
Cyclohexa necarboxyli c Acid	POCI3	DIPEA	CH2Cl2	3	88	-
Phenylacet ic Acid	POCI3	DIPEA	CH2Cl2	2	91	-
Boc-L- Phenylalan ine	HATU	DIPEA	DMF	1	95	_
Fmoc-L- Leucine	НВТИ	DIPEA	DMF	1.5	92	-

#### **From Acid Chlorides**

The original method for synthesizing Weinreb amides involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride. This method is generally high-yielding and straightforward.

Table 2: Synthesis of Weinreb Amides from Acid Chlorides



Acid Chloride Substrate	Base	Solvent	Temperatur e (°C)	Yield (%)	Reference
Benzoyl Chloride	Pyridine	CH2Cl2	0 to RT	93	
Acetyl Chloride	Triethylamine	CH2Cl2	0 to RT	95	
Cyclohexane carbonyl Chloride	Pyridine	THF	0 to RT	91	
4- Methylbenzoy I Chloride	Pyridine	CH2Cl2	0 to RT	94	
3- Phenylpropan oyl Chloride	Pyridine	CH2Cl2	0 to RT	92	

#### **Reactions of Weinreb Amides**

The primary application of Weinreb amides is their reaction with nucleophiles to form ketones and aldehydes.

#### **Ketone Synthesis**

The Weinreb ketone synthesis involves the reaction of a Weinreb amide with an organometallic reagent, such as a Grignard reagent or an organolithium reagent. The reaction proceeds through the stable chelated intermediate, which upon acidic workup, yields the corresponding ketone in high purity.

Table 3: Weinreb Ketone Synthesis with Various Organometallic Reagents



Weinreb Amide Substrate	Organomet allic Reagent	Solvent	Temperatur e (°C)	Yield (%)	Reference
N-methoxy- N- methylbenza mide	Phenylmagne sium Bromide	THF	0	94	
N-methoxy- N- methylbenza mide	Methyllithium	THF	-78	92	
N-methoxy- N- methylcycloh exanecarbox amide	Ethylmagnesi um Bromide	THF	0	90	
N-methoxy- N-methyl-4- methylbenza mide	n-Butyllithium	THF	-78	89	
N-methoxy- N-methyl-3- phenylpropan amide	Benzylmagne sium Chloride	THF	0	88	
N-Acetyl-N- methoxyacet amide	Phenylmagne sium Bromide	THF	0	85	

### **Aldehyde Synthesis**

Weinreb amides can be reduced to aldehydes using hydride reagents such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). Similar to the ketone



synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the alcohol.

# N-Acetyl-N-methoxyacetamide

**N-Acetyl-N-methoxyacetamide** (CAS 78191-00-1) is a specific and simple Weinreb amide. It serves as a valuable reagent for the introduction of an acetyl group in the synthesis of ketones.

Table 4: Physicochemical Properties of N-Acetyl-N-methoxyacetamide

Property	Value
Molecular Formula	C4H9NO2
Molecular Weight	103.12 g/mol
Appearance	Colorless liquid
Boiling Point	152 °C
Density	0.97 g/mL at 25 °C

# Experimental Protocols General Protocol for Weinreb Amide Synthesis from a Carboxylic Acid

- To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH2Cl2 or DMF), add the coupling reagent (1.1 equiv) and a suitable base (e.g., DIPEA, 2.0 equiv).
- Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
- Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) to the reaction mixture.
- Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.



- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure Weinreb amide.

#### Synthesis of N-Acetyl-N-methoxyacetamide

- To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) in CH2Cl2 at 0
   °C, add triethylamine (2.0 equiv).
- Slowly add acetyl chloride (1.0 equiv) dropwise to the mixture, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with a saturated aqueous solution of NaHCO3.
- Separate the organic layer and extract the aqueous layer with CH2Cl2.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield N-Acetyl-N-methoxyacetamide, which can be further purified by distillation if necessary.

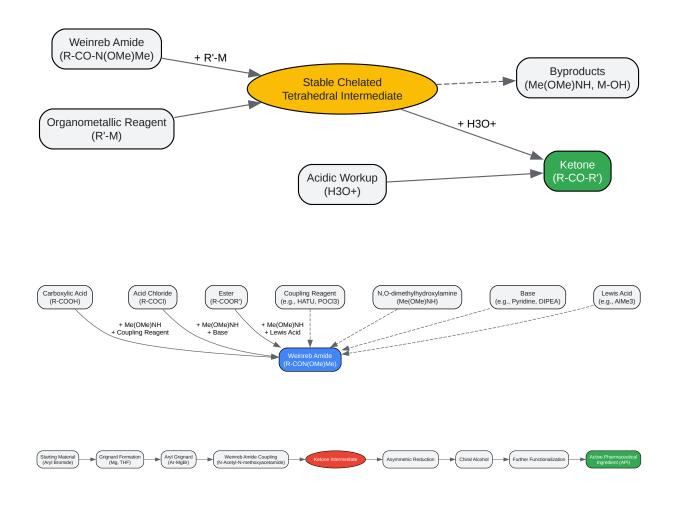
#### **General Protocol for Weinreb Ketone Synthesis**

- Dissolve the Weinreb amide (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to the appropriate temperature (0 °C for Grignard reagents, -78 °C for organolithium reagents).
- Slowly add the organometallic reagent (1.1-1.5 equiv) dropwise to the cooled solution.
- Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
- Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.



- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the pure ketone.

#### **Visualizations**



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